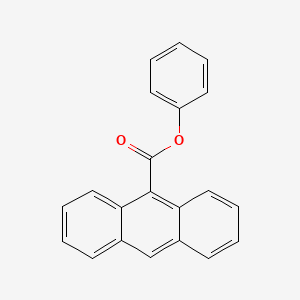

Phenyl anthracene-9-carboxylate

Description

Significance of Anthracene-Based Esters in Photochemistry and Materials Science

Anthracene (B1667546) and its derivatives form a cornerstone of modern photochemistry and materials science. rroij.com The extended π-conjugated system of the anthracene core is responsible for its characteristic strong fluorescence and unique photochemical reactivity. nih.gov These properties make anthracene-based compounds, including esters like phenyl anthracene-9-carboxylate, highly valuable as building blocks for a variety of functional materials.

In the realm of photochemistry , anthracene derivatives are known for their ability to undergo [4+4] photocycloaddition reactions, forming dimers upon exposure to UV light. mdpi.com This reversible photodimerization is a key feature that can be harnessed for applications such as optical data storage and the development of photoresponsive materials. mdpi.com Furthermore, their high fluorescence quantum yields and sensitivity to their local environment make them excellent candidates for fluorescent probes and sensors. rroij.com

In materials science , anthracene-based esters and other derivatives are integral components in the fabrication of organic electronic devices. They have been extensively investigated for their use in:

Organic Light-Emitting Diodes (OLEDs) : Anthracene derivatives are often used as blue light emitters or as host materials for other fluorescent or phosphorescent dopants. nih.govresearchgate.net

Organic Field-Effect Transistors (OFETs) : The planar structure of the anthracene core facilitates π-π stacking, which is crucial for efficient charge transport in semiconductor applications. nih.govresearchgate.net

Organic Solar Cells : Their strong absorption in the UV-visible region and ability to participate in photoinduced electron transfer processes make them suitable for use in photovoltaic devices. researchgate.net

Polymeric Materials : Anthracene moieties can be incorporated into polymer chains to create materials with tailored optical and electronic properties. nih.govresearchgate.net

The ability to modify the anthracene core at various positions, such as the 9- and 10-positions, allows for the fine-tuning of its photophysical and electronic properties. mdpi.com This structural versatility is a key reason for the continued and widespread interest in anthracene-based compounds in contemporary research.

Research Context of this compound within Anthracene Derivatives Studies

Within the extensive field of anthracene derivatives, this compound and related structures are the subject of specific research focus. The introduction of a phenylcarboxylate group at the 9-position of the anthracene core significantly influences the molecule's electronic structure and, consequently, its chemical behavior.

Studies on such derivatives often involve detailed crystallographic analysis to understand the three-dimensional arrangement of the molecules and the nature of intermolecular interactions, such as C—H∙∙∙O hydrogen bonds. osti.gov This structural information is vital for correlating the molecular design with the observed material properties.

Furthermore, the synthesis of anthracene-9-carboxylic acid, the precursor to esters like this compound, is a critical area of research. patsnap.comchemicalbook.comgoogle.com Efficient and scalable synthetic routes are essential for making these compounds readily available for further investigation and application. Methods for synthesizing 9-anthracenecarboxylic acid often start from 9-anthraldehyde (B167246) and employ various oxidizing agents. patsnap.comgoogle.com

The broader context of research on this compound also includes its relationship to other 9-substituted anthracene derivatives. For instance, the synthesis of trans-9-(2-phenylethenyl)anthracene via the Wittig reaction from 9-anthraldehyde demonstrates the versatility of the 9-position for introducing different functional groups. wpmucdn.com Each new derivative offers a unique set of properties, contributing to the rich and diverse chemistry of the anthracene family.

Structure

3D Structure

Properties

CAS No. |

1503-84-0 |

|---|---|

Molecular Formula |

C21H14O2 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

phenyl anthracene-9-carboxylate |

InChI |

InChI=1S/C21H14O2/c22-21(23-17-10-2-1-3-11-17)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14H |

InChI Key |

HNZDCRZDJFNMPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Phenyl Anthracene 9 Carboxylate

Esterification Reactions for Anthracene-9-carboxylic Acid Derivatives

The formation of the ester linkage in phenyl anthracene-9-carboxylate is a critical step, achievable through several synthetic routes. These methods range from traditional chemical reactions to more modern, catalyzed approaches.

Conventional Esterification Pathways

Traditional methods for forming this compound often involve the direct reaction of anthracene-9-carboxylic acid with phenol (B47542) or its derivatives. One common approach is an acid-catalyzed esterification, often referred to as Fischer esterification. masterorganicchemistry.com This method typically requires an excess of the alcohol (in this case, phenol) and a strong acid catalyst, such as sulfuric acid or tosic acid, to drive the equilibrium towards the ester product. masterorganicchemistry.com

However, the direct reaction between a carboxylic acid and a phenol can be slow. libretexts.org To circumvent this, a more reactive derivative of the carboxylic acid, such as an acyl chloride, is often prepared. Anthracene-9-carbonyl chloride can be synthesized from anthracene-9-carboxylic acid and then reacted with phenol to form this compound. This reaction is generally faster and more efficient than the direct esterification. libretexts.org An alternative is to use an acid anhydride, like ethanoic anhydride, which can also react with phenols to yield esters, though this may require heating. libretexts.org The reactivity of phenol can be enhanced by converting it to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. libretexts.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technology can be applied to the synthesis of anthracene (B1667546) derivatives. researchgate.netjksus.org For instance, the synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester has been successfully achieved with high yields using a modified commercial microwave oven. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided results, the successful application of microwave irradiation to similar anthracene-based structures suggests its potential for this specific esterification. nih.goviosrphr.orgat.ua The benefits of microwave-assisted synthesis include rapid and uniform heating, which can overcome the activation energy barrier of the reaction more efficiently than conventional methods. at.ua

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis offers a highly efficient and versatile platform for the formation of C-O bonds in ester synthesis. Palladium-catalyzed reactions, in particular, have been extensively developed for the α-arylation of esters and carboxylic acids. nih.govberkeley.edursc.org These methods often involve the cross-coupling of an aryl halide or triflate with a carboxylic acid or its corresponding enolate. nih.gov While direct arylation of carboxylic acids can be challenging due to competing reactions, strategies have been developed to overcome these limitations. nih.gov

Recent advancements have focused on the direct C-H functionalization to form esters, providing an atom-economical alternative to traditional methods. acs.org Although the direct palladium-catalyzed synthesis of this compound from anthracene-9-carboxylic acid and a phenyl source is not explicitly described, the general principles of palladium-catalyzed C-O bond formation are applicable. For example, the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is used to synthesize 9-phenylanthracene (B14458) from 9-bromoanthracene (B49045) and phenylboronic acid, demonstrating the utility of palladium catalysts in functionalizing the anthracene core.

Metal-Free Arylation Strategies for Carboxylic Acid Esters

In recent years, there has been a growing interest in developing metal-free arylation methods to avoid the potential toxicity and cost associated with transition metals. rsc.org One such strategy involves the use of diaryliodonium salts as arylating agents for carboxylic acids. nih.govorganic-chemistry.org This method has been shown to be efficient for the synthesis of a variety of aryl esters under mild, transition-metal-free conditions. nih.govorganic-chemistry.org The reaction tolerates a range of functional groups and can be used to synthesize sterically hindered esters that are difficult to obtain through other methods. nih.gov

Another metal-free approach utilizes silylaryl triflates in the presence of a fluoride (B91410) source, such as cesium fluoride, to achieve O-arylation of carboxylic acids. acs.org This reaction proceeds under very mild conditions and demonstrates high yields and regioselectivity. acs.org Furthermore, visible-light-induced esterification of carboxylic acids with arylsulfonium salts presents another promising metal-free alternative. acs.org These modern methods offer environmentally benign and efficient pathways for the synthesis of aryl esters like this compound.

Precursor Synthesis and Functionalization Strategies

The availability of the starting material, anthracene-9-carboxylic acid, is crucial for the synthesis of this compound. This section outlines a key method for its preparation.

Synthesis of Anthracene-9-carboxylic Acid from Anthracene-9-carbaldehyde

A common and efficient route to anthracene-9-carboxylic acid is through the oxidation of anthracene-9-carbaldehyde. wikipedia.org Anthracene-9-carbaldehyde itself can be prepared from anthracene via the Vilsmeier-Haack reaction. wikipedia.org The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using various oxidizing agents.

One effective method involves the use of sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a scavenger for the byproduct hypochlorite, such as 2-methyl-2-butene, and a pH buffer like sodium dihydrogen phosphate. patsnap.comgoogle.com This reaction is typically carried out in a mixed solvent system, such as isopropanol (B130326) and water, at room temperature. patsnap.comgoogle.com This method is advantageous due to its mild reaction conditions, simple operation, and the production of high-purity anthracene-9-carboxylic acid with few byproducts, making it suitable for industrial-scale production. google.com

Synthesis of Substituted Anthracenes for Esterification

The synthesis of appropriately substituted anthracenes is a critical prerequisite for the ultimate formation of this compound and its derivatives. The strategic introduction of substituents onto the anthracene core can be achieved through a variety of synthetic methodologies, each with its own advantages and substrate scope. Common approaches include the reduction of anthraquinones, Friedel-Crafts reactions, and metal-catalyzed cross-coupling reactions. semnan.ac.irchemicalbook.com

One of the most prevalent methods for accessing substituted anthracenes is through the reduction of corresponding anthraquinones. This approach is particularly advantageous as the 9 and 10 positions of the anthracene are protected during the substitution reactions on the outer rings, allowing for regioselective functionalization. semnan.ac.irchemicalbook.com For instance, various reducing agents can be employed to convert substituted anthraquinones to their anthracene counterparts. chemicalbook.com

Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of substituted anthracenes. For example, a one-pot synthesis from o-tolualdehyde and aryl iodides can be achieved via a palladium-catalyzed C-H arylation. semnan.ac.ir The efficiency of this cyclization is, however, influenced by both steric and electronic effects of the substituents. semnan.ac.irgoogle.com Similarly, palladium-catalyzed tandem C-H activation and bis-cyclization reactions of propargylic carbonates with terminal alkynes provide an efficient route to tetracyclic benz[a]anthracene derivatives. chemicalbook.com

Another significant strategy involves the functionalization of pre-existing anthracene scaffolds. For example, bromoanthracenes can serve as valuable precursors for a range of substituted anthracene derivatives that are otherwise difficult to access. orgsyn.org Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl groups at specific positions on the anthracene ring, although the choice of catalyst can be critical for achieving good yields with less reactive chloro-substituted substrates. chemicalbook.com

The following table summarizes selected methods for the synthesis of substituted anthracenes that can serve as precursors for esterification.

| Starting Material(s) | Reagent(s) and Conditions | Product | Yield (%) | Reference |

| o-Tolualdehyde, Aryl iodides | Pd catalyst, Silver oxidant | Substituted anthracenes | Moderate to Good | semnan.ac.irgoogle.com |

| Substituted Anthraquinones | Reducing agents (e.g., LAH) | Substituted anthracenes | 81-90 | chemicalbook.com |

| 1,8-Dichloroanthracene, Arylboronic acids | Pd-PEPPSI-iPr catalyst | 1,8-Diarylanthracenes | 52-77 | chemicalbook.com |

| Propargylic carbonates, Terminal alkynes | Pd catalyst | Tetracyclic benz[a]anthracene derivatives | 40-87 | chemicalbook.com |

| Aromatic esters | 1,5-Bifunctional organomagnesium alkoxide | Di- and monofunctionalized anthracenes | Good | semnan.ac.irchemicalbook.com |

Optimization of Reaction Conditions and Yield Enhancement in Ester Synthesis

The esterification of 9-anthracenecarboxylic acid with phenol to produce this compound is a reaction that requires careful optimization to maximize the yield and purity of the final product. The esterification involving a phenol is generally more challenging than with aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. wpmucdn.com Consequently, direct acid-catalyzed esterification often requires harsh conditions and may result in low yields.

A key strategy to enhance the yield is to activate the carboxylic acid. The conversion of 9-anthracenecarboxylic acid to a more reactive species, such as an acyl chloride or an anhydride, can significantly facilitate the reaction with phenol. wpmucdn.com For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the highly reactive 9-anthracenoyl chloride, which can then react with phenol, often at room temperature, to form the desired ester. wpmucdn.com

Another approach involves the in-situ activation of the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to promote the esterification under milder conditions. The optimization of this process would involve screening different coupling agents, catalysts, solvents, and reaction temperatures.

The removal of water is a critical factor in driving the equilibrium of the esterification reaction towards the product side, in accordance with Le Châtelier's Principle. This can be achieved by azeotropic distillation with a suitable solvent like toluene (B28343) or by the use of dehydrating agents.

The table below outlines key parameters that can be systematically varied to optimize the synthesis of this compound.

| Parameter | Variables/Conditions to be Optimized | Rationale for Optimization |

| Activation of Carboxylic Acid | Use of acyl chloride, mixed anhydride, or in-situ coupling agents (e.g., DCC, EDC). | To increase the reactivity of the carboxylic acid towards the less nucleophilic phenol. |

| Catalyst | Acid catalysts (e.g., H₂SO₄, p-TsOH), base catalysts (e.g., DMAP, pyridine), or no catalyst (with acyl chloride). | To accelerate the reaction rate and improve yield under milder conditions. |

| Solvent | Aprotic solvents (e.g., toluene, dichloromethane, THF), polar aprotic solvents (e.g., DMF). | To ensure solubility of reactants and facilitate the reaction; azeotropic removal of water with toluene. |

| Temperature | Room temperature to reflux. | To find the optimal balance between reaction rate and prevention of side reactions or degradation. |

| Reactant Ratio | Molar ratio of 9-anthracenecarboxylic acid (or its derivative) to phenol. | Using an excess of one reactant can shift the equilibrium to favor product formation. |

| Water Removal | Azeotropic distillation (e.g., with a Dean-Stark apparatus), use of molecular sieves. | To drive the reversible esterification reaction to completion. |

By systematically adjusting these parameters, it is possible to develop a high-yielding and efficient synthesis protocol for this compound. The optimization process should also consider the ease of purification of the final product from unreacted starting materials, byproducts, and the catalyst.

Advanced Structural Elucidation and Solid State Characteristics of Phenyl Anthracene 9 Carboxylate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. chemicalforums.com Although specific crystallographic data for phenyl anthracene-9-carboxylate is not published, we can infer its likely solid-state characteristics based on analyses of similar compounds.

The molecular conformation of this compound is expected to be non-planar. The key conformational feature would be the dihedral angle between the plane of the anthracene (B1667546) ring system and the phenyl ring of the carboxylate group. In related structures, such as (E)-4-[(4-nitrophenyl)diazenyl]this compound, significant twisting is observed between the aromatic moieties. For instance, the dihedral angle between the central benzene (B151609) ring and the pendant anthracene ring is reported to be 82.94 (7)°. nih.govresearchgate.net Similarly, in a substituted 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, the benzene ring is inclined to the mean plane of the anthracene ring system by 81.36 (8)°. rsc.orgpatsnap.com In phenyl acridine-9-carboxylate, a similar ester, the carboxyl group is twisted at an angle of 83.6 (2)° relative to the acridine (B1665455) skeleton. nih.gov Based on these examples, a substantial dihedral angle between the anthracene and phenyl rings of this compound can be anticipated, driven by steric hindrance between the ortho-protons of the phenyl group and the peri-protons of the anthracene core.

Table 1: Representative Dihedral Angles in Related Anthracene Derivatives

| Compound | Dihedral Angle (°) | Reference |

| (E)-4-[(4-nitrophenyl)diazenyl]this compound | 82.94 (7) (between central benzene and anthracene rings) | nih.gov, researchgate.net |

| 4-{[(anthracen-9-yl)methyl]amino}benzoic acid dimethylformamide monosolvate | 81.36 (8) (between aniline (B41778) and methyl anthracene moieties) | rsc.org, patsnap.com |

| Phenyl acridine-9-carboxylate | 83.6 (2) (between carboxyl group and acridine skeleton) | nih.gov |

This table presents data from related compounds to infer the likely conformation of this compound.

The crystal packing of this compound would likely be governed by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds and π-π stacking. In the crystal structure of (E)-4-[(4-nitrophenyl)diazenyl]this compound, weak C-H···O hydrogen bonds are noted to consolidate the packing. nih.govresearchgate.net The crystal structures of other anthracene derivatives also feature intermolecular C-H···O and C-H···π interactions. chemicalbook.com

Substituents on the anthracene core can significantly influence crystal packing and, consequently, the photoreactivity of the molecule. For instance, studies on 9-anthracene carboxylic acid derivatives have shown that substitution at the 10-position can lead to a complete loss of photoreactivity due to changes in crystal packing that prevent the necessary [4+4] photodimerization reaction. ubc.caspectrabase.com The introduction of different substituents can alter intermolecular interactions, leading to different packing motifs. semnan.ac.irresearchgate.net Electron-withdrawing substituents, for example, have been shown to affect the intermolecular interactions and molecular accumulation in asymmetric anthracene derivatives. semnan.ac.ir Therefore, the phenyl group in this compound, acting as a substituent, would play a crucial role in dictating the crystal packing and any potential solid-state reactivity.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution.

¹H and ¹³C NMR spectroscopy would provide definitive evidence for the structure of this compound. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the anthracene and phenyl rings in the aromatic region. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts of the anthracene protons would be influenced by the electron-withdrawing nature of the carboxylate group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 9.0 | Aromatic protons of the anthracene and phenyl rings. The exact shifts would depend on the specific electronic environment and through-space interactions. |

| ¹³C | 120 - 140 | Aromatic carbons. |

| ¹³C | ~165 - 175 | Carbonyl carbon of the ester group. The exact value is influenced by the electronic nature of the attached phenyl and anthracene groups. |

This table provides estimated chemical shift ranges based on general knowledge and data from related compounds.

In solution, the phenyl group of this compound is expected to exhibit rotational freedom around the C-O single bond of the ester linkage. The barrier to this rotation would likely be low, leading to dynamic behavior that could be studied by variable-temperature NMR spectroscopy. At lower temperatures, the rotation might slow down sufficiently to allow for the observation of distinct signals for the ortho- and meta-protons of the phenyl ring, which might be equivalent at room temperature due to rapid rotation. Such studies can provide insights into the conformational preferences and energy barriers associated with bond rotation in the molecule. rsc.org

Sufficiently detailed research findings on the advanced solid-state characterization of this compound are not available in the public domain. Specifically, scholarly articles and dedicated studies providing in-depth analysis using Solid-State NMR for microenvironment analysis or other advanced spectroscopic and diffraction techniques for this exact compound could not be located.

Scientific literature often focuses on derivatives or related compounds, such as (E)-4-[(4-Nitrophenyl)diazenyl]this compound, for which crystal structure and packing data have been published. osti.govosti.govescholarship.org Similarly, research exists on the parent molecule, anthracene-9-carboxylic acid, and its derivatives, detailing their crystal structures, photochemical behavior, and analysis by various spectroscopic methods. researchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.net

However, this body of research does not extend to the specific, advanced analytical data required for this compound itself. Without primary research data on its solid-state NMR or advanced diffraction studies, a scientifically accurate and informative article adhering to the requested outline cannot be generated.

Advanced Spectroscopic Characterization and Photophysical Phenomenon of Phenyl Anthracene 9 Carboxylate

Electronic Absorption Properties

The electronic absorption spectra of phenyl anthracene-9-carboxylate and related compounds are characterized by well-resolved vibronic structures, typical of substituted anthracene (B1667546) monomers. The initial excitation is generally to a locally excited (LE) state of the anthracene core, with the absorption profile being largely independent of solvent polarity, suggesting minimal inter-ring coupling in the ground state. nih.gov

The nature of the solvent can influence the electronic absorption spectra of anthracene derivatives. Studies on similar compounds, such as anthracene-9-carboxylic acid (ANCA), have shown that the absorption and fluorescence spectra are sensitive to the medium. researchgate.net The interactions between the solute and solvent molecules can lead to shifts in the absorption maxima and changes in the band shapes. sciencepublishinggroup.comnih.gov For instance, in polar solvents, dipole-dipole interactions can cause a bathochromic (red) shift, while in non-polar solvents, dipole-induced dipole interactions might lead to a hypsochromic (blue) shift. sciencepublishinggroup.com The presence of hydrogen bonding can also significantly affect the absorption spectra. researchgate.netnih.gov

A study on anthracene-9-carboxylic acid revealed that in different solvents, the spectroscopic properties are influenced by acid-base and monomer-dimer equilibria. researchgate.net This suggests that for this compound, the polarity and hydrogen-bonding capability of the solvent could similarly affect its absorption characteristics.

Table 1: Solvent Effects on the Spectroscopic Properties of Anthracene-9-Carboxylic Acid (ANCA) (2.0 × 10⁻⁶ M) researchgate.net

| Solvent | α | β | π* | λmax (log ε) | νa (cm⁻¹) | νf (cm⁻¹) |

| H₂O | 1.17 | 0.18 | 1.09 | 333 (4.47), 345 (4.455), 363 (4.38), 383 (4.25) | 24448 | 21350 |

| CH₃OH | 0.93 | 0.62 | 0.60 | 348 (3.82), 366 (3.81), 386 (3.70) | 24155 | 21277 |

| C₂H₅OH | 0.83 | 0.77 | 0.54 | 349 (3.80), 367 (3.79), 387 (3.68) | 24096 | 21231 |

| CH₃CN | 0.19 | 0.31 | 0.75 | 347 (3.85), 365 (3.84), 385 (3.73) | 24331 | 21277 |

| Dioxane | 0.00 | 0.37 | 0.55 | 348 (3.88), 366 (3.87), 386 (3.76) | 24272 | 21277 |

| CCl₄ | 0.00 | 0.10 | 0.28 | 349 (3.91), 367 (3.90), 387 (3.79) | 24213 | 21277 |

α, β, and π are Kamlet-Taft solvent parameters representing hydrogen bond acidity, basicity, and polarity/polarizability, respectively.* λmax is the wavelength of maximum absorption in nm, with the molar extinction coefficient (ε) in M⁻¹cm⁻¹ in parentheses. νa and νf are the absorption and fluorescence maxima in wavenumbers (cm⁻¹), respectively.

The conformation of this compound, specifically the dihedral angle between the phenyl group and the anthracene core, plays a crucial role in its electronic properties. In the solid state, crystal packing forces can dictate a specific conformation. For instance, in ethyl anthracene-9-carboxylate, the carboxyl group and the anthracene fragment form a dihedral angle of 76.00 (19)°. nih.gov

Theoretical and experimental studies on related bianthryl systems have shown that the torsional angle between the aromatic rings is a key conformational degree of freedom coupled to charge-transfer processes. nih.govresearchgate.net While the ground state may have negligible inter-ring coupling, the excited state can undergo significant structural relaxation involving twisting of the rings. nih.gov This suggests that factors influencing the ground-state conformation, such as steric hindrance from substituents or the rigidity of the surrounding medium, can impact the initial absorption event and the subsequent excited-state dynamics. For example, substitution at the 10-position of 9-anthracene carboxylic acid derivatives with a phenyl group has been shown to alter crystal packing, which in turn affects their photoreactivity. researchgate.netfigshare.comx-mol.com

Photoluminescence Properties in Solution and Solid State

This compound and its analogues often exhibit interesting photoluminescence behavior, including high fluorescence quantum yields and sensitivity to the molecular environment.

In solution, many anthracene derivatives are highly fluorescent. nih.govresearchgate.net The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, can be influenced by the solvent and the molecular structure. For instance, 9,10-diphenylanthracene (B110198) is a well-known fluorescence standard with a high quantum yield that varies with the solvent. acs.orgacs.org The quantum yield of anthracene itself is reported to be 0.36 in cyclohexane. aatbio.com

The fluorescence spectra of these compounds typically show a structured emission band. researchgate.net The position and shape of this band can be affected by the solvent polarity, similar to the absorption spectra. nih.gov In some cases, the formation of complexes or aggregates can lead to new emission bands. nih.gov

Table 2: Fluorescence Quantum Yields (Φf) of Selected Anthracene Derivatives

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| Anthracene | Cyclohexane | 0.36 | aatbio.com |

| 9,10-Diphenylanthracene | Cyclohexane | 0.90 | acs.org |

| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 1.0 |

Following photoexcitation, the molecule undergoes various relaxation processes. In nonpolar solvents, excited-state structural relaxation can occur, involving changes in the molecular geometry, such as the twisting of the anthracene rings relative to each other in bianthryl systems. nih.gov This relaxation can proceed through multiple steps on the sub-picosecond to picosecond timescale. nih.gov

The fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state via fluorescence, is a key parameter characterizing the excited state. nih.gov It can be influenced by factors that affect the rates of radiative and non-radiative decay. acs.org For instance, increased molecular rigidity often leads to longer fluorescence lifetimes due to the suppression of non-radiative decay pathways associated with conformational changes. nih.govacs.org Fluorescence lifetimes for various fluorescent standards have been well-documented and range from picoseconds to nanoseconds. escholarship.org

In the solid state or in concentrated solutions, anthracene derivatives can form excimers, which are excited-state dimers. Excimer formation arises from the π-stacking of the aromatic frameworks and results in a new, broad, and red-shifted emission band in the fluorescence spectrum. nih.gov For example, 9,10-bis[4-(9-carbazolyl)phenyl]anthracene exhibits a blue fluorescence in solution but a panchromatic white light spectrum in the solid state due to an additional excimer band around 550 nm. nih.gov This excimer formation can be a result of face-to-edge stacking between the anthracene core of one molecule and a phenyl ring of an adjacent molecule. nih.gov Computational studies have also been employed to understand the excimer formation process and its relationship with photophysical properties in anthracene derivatives. rsc.org

Some anthracene-based molecules exhibit aggregation-induced emission (AIE), a phenomenon where they are weakly emissive in solution but become highly fluorescent in the aggregated or solid state. rsc.orgnih.govnih.gov This is often attributed to the restriction of intramolecular rotations or vibrations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. rsc.orgnih.gov The specific molecular structure, including the nature and position of substituents, can significantly influence the AIE properties. rsc.orgrsc.org For instance, some 9,10-diheteroarylanthracene derivatives show distinct AIE behavior, which is believed to be influenced by the nonplanar conformations of the molecules in the solid state. rsc.org

Phosphorescence and Triplet State Dynamics

The journey of a photoexcited molecule like this compound involves several potential decay pathways from its singlet excited state (S₁). While fluorescence (direct decay from S₁ to the ground state, S₀) is a prominent process for many anthracene derivatives, the population of the triplet excited state (T₁) via intersystem crossing (ISC) opens up the possibility of phosphorescence and distinct photochemical reactions. mdpi.com

The transition from the singlet to the triplet state is technically spin-forbidden, making it less probable than singlet-to-singlet transitions. libretexts.org Consequently, the lifetime of the triplet state is significantly longer, on the order of microseconds to seconds, compared to the nanosecond lifetime of the singlet state. libretexts.org In crystalline anthracene, long-lived triplet excitons have been observed, with a radiative lifetime of about 60 seconds, giving rise to a weak red phosphorescence. aps.org

For anthracene derivatives, the efficiency of intersystem crossing is highly dependent on the molecular structure and the presence of specific substituents. mdpi.com One key mechanism that can enhance triplet state formation is a spin-orbit charge-transfer intersystem crossing (SOCT-ISC). This process is particularly effective in donor-acceptor systems where photoexcitation leads to an intramolecular charge transfer state. nih.gov For instance, in systems where an electron donor like julolidine (B1585534) is attached to an anthracene acceptor, the perpendicular arrangement of their π systems facilitates a change in orbital angular momentum upon charge transfer, thereby promoting efficient intersystem crossing to the triplet state. nih.gov Similarly, attaching suitable aryl donor moieties to an anthracene carboxyimide (ACI) core can introduce an intermediate triplet state, reducing the energy gap between the charge-separated state and the triplet state, which leads to highly efficient ISC (with quantum yields approaching 99%) and long-lived triplet states (τT ≈ 122 μs). rsc.org

However, substitution can also have the opposite effect. The introduction of phenyl groups at the 9 and 10 positions of anthracene can sterically hinder the π-π stacking that often facilitates intersystem crossing. This non-coplanar arrangement leads to a preference for fluorescence over phosphorescence. mdpi.com The triplet state, once populated, can decay back to the ground state via phosphorescence or non-radiative processes. It can also participate in further photochemical reactions, such as triplet-triplet annihilation, a process where two triplet excitons interact to produce a higher-energy singlet exciton, leading to delayed fluorescence. aps.orgubc.ca

Photoreactivity and Photomechanical Response Studies

The rich photochemistry of anthracene derivatives is highlighted by their ability to undergo photodimerization, a reaction that can induce significant changes in the material's physical and mechanical properties.

[4+4] Photodimerization and its Reversibility in Related Anthracene Carboxylic Acid Derivatives

Anthracene and its derivatives are well-known for undergoing a [4+4] photodimerization reaction upon exposure to UV light, typically at wavelengths greater than 300 nm. mdpi.comrsc.org This cycloaddition occurs between the 9 and 10 positions of two adjacent anthracene molecules, forming a cyclodimer. researchgate.net This process is a cornerstone of their photoreactivity and is thermally forbidden by orbital symmetry rules, requiring photoexcitation to proceed. mdpi.com

A key feature of this photodimerization is its reversibility. The formed dimer can be cleaved, regenerating the original monomer molecules, through two primary methods:

Photochemical Reversal: Irradiation with shorter wavelength UV light (typically <300 nm) can break the newly formed bonds. researchgate.net

Thermal Reversal: Heating the dimer to a sufficient temperature (e.g., 100-130 °C or higher) can also induce cleavage. rsc.orgresearchgate.net

This reversible dimerization-cleavage cycle has been extensively studied in various anthracene derivatives, including those attached to polymer backbones, creating photo-responsive and self-healing materials. rsc.orgresearchgate.net For example, polysiloxanes with pendant anthracenyl groups can form a cross-linked network upon UV irradiation, which can then be reversed by heating at 120 °C. researchgate.net The kinetics of dimerization can be influenced by substituents; electron-withdrawing groups, for instance, have been shown to reduce the rate of dimerization. nih.gov

Table 1: Conditions for Reversible [4+4] Photodimerization of Anthracene Derivatives

| Process | Stimulus | Typical Wavelength/Temperature | Result |

|---|---|---|---|

| Dimerization | UV Light | > 300 nm (e.g., 365 nm) rsc.orgresearchgate.net | Monomers form a dimer via [4+4] cycloaddition. |

| Cleavage (Reversal) | UV Light | < 300 nm researchgate.net | Dimer cleaves back to two monomers. |

| Cleavage (Reversal) | Heat | 100-170 °C rsc.orgresearchgate.net | Dimer thermally dissociates into two monomers. |

Correlation between Crystal Packing and Photoreactivity

In the solid state, the [4+4] photodimerization is a topochemical reaction, meaning its feasibility and outcome are dictated by the geometry of the molecules in the crystal lattice. researchgate.net According to Schmidt's criteria for solid-state reactions, photodimerization generally occurs only when the potentially reactive double bonds of adjacent molecules are parallel and separated by a distance of less than 4.2 Å. researchgate.net

The crystal packing, therefore, plays a crucial role. If the anthracene molecules are not pre-organized in a favorable head-to-head or head-to-tail arrangement within the crystal, the photodimerization reaction will not proceed, regardless of irradiation. researchgate.netresearchgate.net This principle is clearly demonstrated in studies of 9-anthracene carboxylic acid derivatives. Substitution at the 10-position with a phenyl group leads to a complete loss of photoreactivity specifically because it alters the crystal packing into a motif that is unfavorable for dimerization. researchgate.net Conversely, analysis of crystallographic databases shows that many anthracene derivatives pack in a way that meets the requirements for [4+4] photodimerization. researchgate.net The interplay of non-covalent interactions, such as π-π stacking and hydrogen bonding, governs this packing and, by extension, the material's photoreactive potential. arxiv.org

Light-Induced Mechanical Motions of Anthracene Derivatives

The reversible photodimerization in the crystalline state can be harnessed to generate mechanical work. When crystals of certain anthracene derivatives, such as 9-anthracene carboxylic acid, are irradiated, the collective change in molecular shape and volume upon dimerization induces significant strain within the lattice. researchgate.netresearchgate.net This strain can manifest as macroscopic mechanical motion, such as bending, twisting, or expansion of the crystal. researchgate.netresearchgate.net

For example, nanorods of 9-anthracene carboxylic acid have been shown to undergo reversible shape changes upon localized UV excitation. researchgate.net The photodimerization causes the nanorods to bend and expand. researchgate.net Because the reaction is reversible, the mechanical motion can be cycled. The dissociation of the dimer, which can occur spontaneously for unstable dimers or be triggered by heat or light, allows the crystal to return to its original shape, resetting the system for another cycle of mechanical actuation. researchgate.net This property makes these materials candidates for photomechanical actuators and light-powered microscopic machines.

Influence of Substituents and Environment on Photophysical Behavior

The photophysical properties of the core anthracene structure are highly tunable through chemical modification and changes in the local environment.

Steric and Electronic Effects of Phenyl Group Substitution

The substitution of a phenyl group onto the anthracene core, as in this compound, introduces significant steric and electronic effects that modulate its photophysical and photochemical properties.

Steric Effects: The bulkiness of the phenyl group and its torsional angle with respect to the flat anthracene plane are critical. mdpi.com

Inhibition of Dimerization: As noted previously, a phenyl group at the 10-position of 9-anthracene carboxylic acid disrupts the crystal packing required for [4+4] photodimerization, rendering the material photoreactively inert in the solid state. researchgate.net

Inhibition of Aggregation: In solution and the solid state, phenyl groups can prevent the close face-to-face π-π stacking that leads to the formation of aggregates or excimers. mdpi.comacs.org By creating steric hindrance, the phenyl substituent can enforce molecular isolation, which enhances fluorescence quantum yield. mdpi.com

Electronic Effects: The phenyl group can also alter the electronic landscape of the anthracene moiety.

Energy Level Modulation: The electron-donating or electron-withdrawing nature of the substituent influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org Studies on phenyl-substituted anthracenes show that while a standard phenyl group has a modest effect, a perfluorinated phenyl group acts as a stronger electron-withdrawing group, significantly lowering both HOMO and LUMO levels. rsc.orgresearchgate.net

Influence on Intersystem Crossing: The electronic coupling between the phenyl and anthracene π-systems can affect excited-state dynamics. Phenyl substitution at the 9 and 10 positions can lead to a non-coplanar geometry, which disfavors intersystem crossing and promotes fluorescence. mdpi.com This makes such derivatives highly fluorescent materials. mdpi.com

Enhanced Stability and Solubility: Asymmetric substitution with phenyl groups has been used to create high-performance organic semiconductors. The phenyl group can improve the material's solubility for solution processing while also enhancing thermal and electrochemical stability. researchgate.netresearchgate.net

Table 2: Summary of Phenyl Group Substitution Effects on Anthracene Derivatives

| Effect Type | Observation | Consequence | References |

|---|---|---|---|

| Steric | Disrupts crystal packing | Inhibits solid-state [4+4] photodimerization | researchgate.net |

| Steric | Prevents π-π stacking | Suppresses aggregation and enhances fluorescence | mdpi.com |

| Electronic | Alters HOMO/LUMO energy levels | Tunes electronic properties for semiconductor applications | rsc.orgresearchgate.net |

| Electronic/Steric | Creates non-coplanar geometry | Inhibits intersystem crossing, favoring fluorescence over phosphorescence | mdpi.com |

| Physicochemical | Asymmetric substitution | Improves solubility and thermal stability | researchgate.net |

Solvent Polarity and Hydrogen Bonding Effects

The photophysical properties of fluorescent molecules like this compound are intricately linked to the surrounding solvent environment. The polarity and hydrogen-bonding capabilities of the solvent can significantly influence the absorption and emission characteristics of the molecule. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the fluorophore.

Conversely, in aprotic solvents, a broad fluorescence band is often observed. This has been explained by the potential for intermolecular hydrogen bonding between the carboxyl groups of the ANCA molecules themselves, leading to the formation of ground-state dimeric complexes, especially in non-polar environments. nih.gov For this compound, the ester linkage would reduce the propensity for self-association through hydrogen bonding compared to the carboxylic acid. However, the polarity of the solvent is still expected to play a crucial role.

The effect of the solvent on the spectroscopic properties can be quantified using solvent polarity scales. A study on a Europium(III) complex with anthracene-9-carboxylic acid demonstrated varied luminescence properties in different solvents. nih.gov Enhanced fluorescence intensities were observed in less polar solvents like cyclohexane, acetone, acetonitrile, and tetrahydrofuran, while lower intensities were noted in more polar and protic solvents such as ethanol (B145695) and water. nih.gov This suggests that for anthracene-based carboxylates, a less polar environment can favor luminescence.

The following table, based on data for a Europium(III) complex of anthracene-9-carboxylic acid, illustrates the influence of the solvent on fluorescence. A similar trend would be anticipated for this compound, where changes in solvent polarity would alter the energy levels of the excited state, thereby affecting the emission wavelength and intensity.

| Solvent | Relative Fluorescence Intensity |

|---|---|

| Cyclohexane | High |

| Acetone | High |

| Acetonitrile | High |

| Tetrahydrofuran | High |

| Ethanol | Low |

| Water | Low |

| Ethyl acetate | Low |

Data adapted from a study on the Eu(III) complex of anthracene-9-carboxylic acid, illustrating the general trend of fluorescence enhancement in less polar solvents. nih.gov The absolute values for this compound may differ.

The phenyl group in this compound, being a bulky substituent, can also influence the molecule's interaction with the solvent and its photophysical response compared to the parent acid.

Host-Guest Complex Formation and Luminescence Enhancement

The encapsulation of a fluorescent guest molecule within the cavity of a host molecule, forming a supramolecular host-guest complex, can lead to significant changes in the guest's photophysical properties, often resulting in luminescence enhancement. This is typically due to the rigid and less polar microenvironment provided by the host cavity, which can restrict non-radiative decay pathways and shield the guest from quenchers in the bulk solution.

Common hosts for aromatic molecules like anthracene derivatives include cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. While direct studies on the host-guest complexation of this compound are limited in the reviewed literature, research on related anthracene derivatives provides valuable insights into this phenomenon.

The formation of an inclusion complex between a guest molecule and a host like β-cyclodextrin in an aqueous solution can lead to a notable increase in the fluorescence intensity of the guest. This enhancement is a strong indicator of the guest molecule moving from the aqueous environment into the hydrophobic cavity of the cyclodextrin. For instance, the complexation of esterified proteins containing hydrophobic groups with β-cyclodextrin has been shown to enhance their solubility and recovery, with binding constants indicating a stable complex formation. nih.gov A study on an esterified green fluorescent protein derivative with a tolyl group reported a binding constant (K_a) of 321 M⁻¹ for its complex with β-cyclodextrin. nih.gov

The stoichiometry of such complexes is often 1:1, meaning one guest molecule is encapsulated within one host molecule. The binding constant (K_a) or association constant is a measure of the stability of the host-guest complex. A higher K_a value indicates a more stable complex. The luminescence enhancement factor is the ratio of the fluorescence intensity of the complexed guest to that of the free guest.

The table below conceptualizes the expected changes in photophysical properties of this compound upon formation of a 1:1 inclusion complex with a host such as β-cyclodextrin in an aqueous medium. The values are hypothetical and serve to illustrate the expected trends based on studies of similar anthracene derivatives.

| Property | Free this compound (in water) | This compound@Host Complex (in water) |

|---|---|---|

| Fluorescence Quantum Yield (Φ_F) | Low | High |

| Fluorescence Lifetime (τ_F) | Short | Long |

| Emission Maximum (λ_em) | Slightly Red-shifted | Slightly Blue-shifted |

This table presents a conceptual illustration of the expected photophysical changes upon host-guest complex formation.

The inclusion of the anthracene moiety within the hydrophobic cavity of a host molecule restricts its vibrational and rotational freedom, which in turn reduces the efficiency of non-radiative decay processes and leads to an increase in the fluorescence quantum yield and lifetime. The change in the emission maximum upon complexation can provide information about the polarity of the microenvironment within the host cavity. A blue shift (hypsochromic shift) in the emission spectrum typically indicates a less polar environment inside the host compared to the bulk aqueous solution.

Theoretical and Computational Investigations of Phenyl Anthracene 9 Carboxylate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy levels in different states.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules in their ground state. researchgate.net It is based on the principle that the total energy of a system is a functional of its electron density. researchgate.net DFT calculations are instrumental in predicting optimized molecular geometries, vibrational frequencies, and key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO provides a preliminary estimate of the molecule's electronic excitation energy and chemical reactivity.

A comprehensive search of scientific literature did not yield specific DFT studies performed on Phenyl anthracene-9-carboxylate. Such a study would typically calculate the optimized structure and the resulting electronic properties, which could be presented as follows.

Table 1: Hypothetical DFT-Calculated Properties for this compound No specific data is available in the searched literature. The table below is a template for the types of properties that would be reported from DFT calculations.

| Property | Predicted Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT. lookchem.comresearchgate.net TD-DFT is a powerful tool for calculating vertical excitation energies, which correspond to the absorption of light, as well as oscillator strengths, which determine the intensity of absorption bands in a UV-Vis spectrum. bmwong-group.com Furthermore, TD-DFT can be used to optimize the geometry of excited states, providing insights into how the molecule's structure changes after absorbing a photon. bmwong-group.com This is crucial for understanding fluorescence and other photophysical processes.

For this compound, TD-DFT calculations would be essential for predicting its absorption and emission spectra and understanding the nature of its electronic transitions (e.g., identifying them as π-π* or charge-transfer transitions). Despite the utility of this method, specific TD-DFT investigations for this compound have not been identified in the literature.

Table 2: Hypothetical TD-DFT Calculated Excitation Properties for this compound No specific data is available in the searched literature. This table illustrates the typical results obtained from TD-DFT calculations.

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S1 | Data not available | Data not available | Data not available |

| S2 | Data not available | Data not available | Data not available |

Analysis of Dihedral Angles and Conformational Changes in Excited States

No specific computational studies analyzing the excited-state conformational changes for this compound were found. Research on related compounds, such as other anthracene (B1667546) esters, suggests that the orientation of the ester group relative to the anthracene ring is a critical factor in their solid-state packing and photoreactivity.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, often including the effects of a solvent or a crystal lattice.

Conformational Flexibility and Solvent Interactions

Molecular Dynamics simulations can provide a detailed picture of the conformational flexibility of this compound in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal the preferred conformations, the dynamics of the rotation around the ester bond, and the specific interactions (like hydrogen bonds or van der Waals forces) with the solvent. This information is vital for understanding how the environment affects the molecule's properties and behavior.

No MD simulation studies focused on the conformational flexibility and solvent interactions of this compound are available in the surveyed literature.

Crystal Lattice Energy and Packing Simulations

For applications in solid-state devices, understanding how molecules pack together in a crystal is paramount. Crystal packing simulations, which can be a component of MD studies, predict the most stable crystal structure and calculate the lattice energy. The arrangement of molecules in the crystal, particularly the distance and orientation between adjacent anthracene units, determines key properties like charge mobility and photo-dimerization efficiency. Studies on related anthracene derivatives have shown that substitutions can dramatically alter crystal packing, thereby turning photochemical reactivity on or off.

Detailed crystal packing simulations and lattice energy calculations for this compound have not been reported in the scientific literature reviewed.

Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

Computational chemistry provides powerful tools to understand the electronic structure and reactivity of molecules. Among these, Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis offer significant insights into electron distribution, stability, and bonding interactions.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.orgacs.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

For a molecule like this compound, the FMOs are expected to be predominantly located on the large, conjugated anthracene ring system. Computational studies on anthracene itself show that the HOMO and LUMO are delocalized π-orbitals spread across the aromatic framework. researchgate.netresearchgate.net The introduction of the phenyl carboxylate group at the 9-position would modulate the energies and distribution of these orbitals. The electron-withdrawing nature of the carboxylate group would likely lower the energy of both the HOMO and LUMO, while the phenyl group would add further π-system interactions. In a related donor-acceptor system involving anthracene, the HOMO was localized on the donor fragment and the LUMO on the acceptor, which is a common feature in such molecules designed for charge transfer applications. acs.org

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method is particularly useful for quantifying and understanding delocalization effects, such as hyperconjugation and resonance, by analyzing the interactions between filled (donor) and empty (acceptor) NBOs. wisc.edursc.org The strength of these interactions is evaluated using second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant delocalization. researchgate.net

In this compound, NBO analysis would be instrumental in several areas:

Analyzing the Ester Linkage: It would describe the nature of the C-O single and C=O double bonds within the carboxylate group and the C-O bond connecting to the phenyl ring.

Quantifying Conjugation: The analysis would quantify the electronic conjugation between the anthracene core, the carboxylate group, and the phenyl ring. This is achieved by examining the interactions between the π-orbitals of the aromatic rings and the p-orbitals of the carboxylate group.

NBO analysis on related anthracene derivatives has been used to confirm high molecular stability and to understand intramolecular charge transfer properties. researchgate.net For this compound, such analysis would provide a quantitative description of the electron delocalization across the entire molecule, which is crucial for understanding its electronic and photophysical properties.

Prediction of Spectroscopic Parameters and Dipole Moments

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various molecular properties, including spectroscopic parameters and dipole moments, which are essential for characterizing a compound and predicting its behavior in different environments. acs.orgmdpi.com

Spectroscopic Parameters

Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible absorption spectra). For anthracene and its derivatives, the UV-Vis spectrum is characterized by distinct absorption bands arising from π-π* transitions within the conjugated aromatic system. researchgate.net For example, studies on anthracene-9-carboxylic acid show characteristic absorption bands around 330-384 nm, which are attributed to the ¹A → ¹Lₐ transition of the anthracene moiety. researchgate.net The fluorescence spectra of these compounds are also sensitive to their environment, a phenomenon known as solvatochromism, which is influenced by the molecule's dipole moment. researchgate.net Computational models can simulate these spectra, helping to assign experimental peaks to specific electronic or vibrational transitions. mdpi.comrsc.org

Dipole Moment

In a related complex, (E)-4-[(4-nitrophenyl)diazenyl]this compound, the crystal structure analysis suggests the presence of a notable dipole moment that influences intermolecular interactions. escholarship.orgosti.gov Computational studies on anthracene-9-carboxylic acid have also explored the change in dipole moment upon electronic excitation, which is crucial for understanding its fluorescence properties. researchgate.net For this compound, theoretical calculations would be able to predict the ground-state dipole moment and how it changes in excited states, providing insight into its interaction with polar solvents and its potential applications in non-linear optics or as a molecular sensor.

Mechanistic Studies of Reactions Involving Phenyl Anthracene 9 Carboxylate

Photodimerization Reaction Mechanisms and Pathways

The photodimerization of anthracenes is a classic photochemical [4+4] cycloaddition reaction. researchgate.net For phenyl anthracene-9-carboxylate, this process is initiated by the absorption of UV light (typically >300 nm), which promotes a molecule to its first excited singlet state (S¹). nih.gov This excited molecule can then interact with a ground-state molecule to form an intermediate known as an excimer. The excimer is a key branching point: it can either proceed to form the stable dimer or decay back to the ground-state monomers through fluorescence, making dimerization and fluorescence competitive processes. nih.gov

Below is a table outlining the primary steps in the photodimerization process.

Table 1: Mechanistic Steps in the Photodimerization of this compound

| Step | Description | Key Species/Intermediates |

|---|---|---|

| 1. Photoexcitation | A molecule of this compound absorbs a photon, promoting it to an excited singlet state (S¹). | Ground State (S₀), Excited Singlet State (S¹) |

| 2. Excimer Formation | The excited molecule (S¹) associates with a ground-state molecule (S₀) in a co-facial arrangement. | Excimer |

| 3. Cycloaddition | The excimer undergoes a [4+4] cycloaddition, forming two new covalent bonds between the C9-C9' and C10-C10' positions. | Pericyclic Minimum/Transition State |

| 4. Dimer Formation | A stable photodimer is formed as the final product. | Dimer |

Electronic Relaxation and Energy Transfer Processes in Excited States

The primary deactivation pathways for the excited singlet state (S¹) include:

Fluorescence: Radiative decay from S¹ back to the ground state (S₀), emitting a photon. This is a common process for many anthracene (B1667546) derivatives.

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S¹ to a vibrationally hot S₀).

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity, most commonly from the excited singlet state (S¹) to an excited triplet state (T¹). The efficiency of ISC can be influenced by substituents.

Excimer-Mediated Processes: As mentioned, the excimer can either lead to dimerization or decay via fluorescence, which is typically red-shifted compared to monomer fluorescence. rsc.org

Electron Transfer: Research on 9-anthracene carboxylic acid has shown that irradiation can induce an electron transfer from the carboxylate group to the anthracene ring, resulting in the generation of stable radicals. researchgate.netrsc.org This photo-induced electron transfer (PET) represents another possible relaxation pathway for this compound, leading to photochromism.

The triplet state (T¹), if formed via ISC, can also participate in reactions, though for intermolecular dimerization in solution, this pathway often proceeds through a mechanism known as triplet-triplet annihilation. rsc.org

Table 2: Competing Electronic Relaxation Pathways for Excited this compound

| Process | Initial State | Final State | Description |

|---|---|---|---|

| Fluorescence | Excited Singlet (S¹) | Ground State (S₀) | Radiative decay with emission of a photon. |

| Internal Conversion | Excited Singlet (S¹) | Ground State (S₀) | Non-radiative decay to a lower electronic state of the same spin. |

| Intersystem Crossing | Excited Singlet (S¹) | Excited Triplet (T¹) | Non-radiative transition to a state of different spin multiplicity. |

| Dimerization | S¹ + S₀ → Excimer | Dimer | Formation of a cycloadduct via an excimer intermediate. |

Structure-Reactivity Relationships in Anthracene Ester Systems

The chemical reactivity of the anthracene core is highly dependent on the nature and position of its substituents. The 9- and 10-positions are the most electron-rich and sterically accessible, making them the primary sites for reactions like cycloadditions. researchgate.netnumberanalytics.com In this compound, the phenylcarboxylate group profoundly influences reactivity through both electronic and steric effects.

Steric Effects: The steric bulk of the phenylcarboxylate group at the 9-position is a dominant factor in its reactivity. It creates significant steric hindrance that impedes the face-to-face approach required for excimer and dimer formation. rsc.org This steric shield is expected to lower the quantum yield and rate of photodimerization compared to unsubstituted anthracene or derivatives with smaller substituents at the 9-position. This effect has been observed in other 9-substituted anthracenes, where bulky groups like phenyl substituents inhibit cycloaddition. researchgate.net

Table 3: General Influence of 9-Position Substituents on Anthracene Photodimerization

| Substituent Type | Electronic Effect on Ring | Steric Hindrance | Expected Impact on Dimerization Rate/Yield |

|---|---|---|---|

| Small, Electron-Donating | Increases electron density | Low | Generally high reactivity |

| Small, Electron-Withdrawing | Decreases electron density | Low | Can decrease reactivity depending on the reaction type researchgate.net |

| Bulky (e.g., Phenyl) | Variable, depends on conjugation | High | Significantly decreased due to steric hindrance researchgate.netrsc.org |

| Phenylcarboxylate | Electron-withdrawing (with limited conjugation due to twisting) nih.gov | High | Expected to be low due to dominant steric effects |

Advanced Applications and Functional Materials Research Involving Phenyl Anthracene 9 Carboxylate

Photoactive Materials Development

The development of photoactive materials, which respond to light stimuli, is a key area where anthracene (B1667546) derivatives have been extensively explored. The parent molecule, 9-anthracene carboxylic acid (9-AC), is known for its photoactivity, which is primarily driven by a [4+4] photodimerization reaction upon exposure to UV light. This reversible dimerization can induce mechanical motion in molecular crystals, making them suitable for photomechanical applications.

Research into derivatives of 9-AC has aimed to optimize these photomechanical properties. However, substitutions on the anthracene core can significantly alter the crystal packing and, consequently, the photoreactivity. For instance, studies on 9-AC derivatives with substitutions at the 10-position have shown that a methyl or phenyl group leads to a complete loss of photoreactivity. researchgate.net This is attributed to changes in the crystal packing that prevent the necessary alignment for dimerization. researchgate.net

In addition to photodimerization, 9-AC has also been shown to exhibit radical-induced photochromism. researchgate.netrsc.org Upon irradiation, an electron transfer can occur from the carboxylate group to the anthracene ring, generating stable radicals and causing a change in color and magnetic properties. researchgate.netrsc.org This phenomenon opens up possibilities for its use in optical switching and data storage devices. rsc.org While these properties are documented for the parent acid, they suggest that esters like phenyl anthracene-9-carboxylate could be tailored to exhibit similar photoresponsive behaviors.

Organic Electronic Devices (e.g., OLEDs, Organic Semiconductors)

The anthracene moiety is a well-established building block for materials used in organic electronic devices, particularly for blue light emission in Organic Light-Emitting Diodes (OLEDs). The rigid and highly conjugated structure of anthracene provides excellent fluorescence properties.

A notable application involving the anthracene-9-carboxylate structure is in the creation of organometallic complexes for OLEDs. A novel diorganotin(IV) complex synthesized from anthracene-9-carboxylic acid has been demonstrated as a promising fluorescent material. semnan.ac.ir When used in an OLED, this metal complex significantly enhanced the optical efficiency and current density of the device and altered the emission wavelength compared to the pure ligand. semnan.ac.ir This highlights the potential of the anthracene-9-carboxylate ligand to create efficient light-emitting materials.

Furthermore, various derivatives of 9-phenylanthracene (B14458) are recognized as excellent materials for OLEDs. rsc.org For instance, 9-(9-phenylcarbazole-3-yl)-10-(naphthalene-1-yl)anthracene (PCAN), an asymmetric derivative, has been used as a deep-blue emitter in non-doped OLEDs. rsc.org These devices exhibit high efficiency and color purity, as detailed in the table below. rsc.org The success of these related compounds underscores the potential of the 9-phenylanthracene core, present in this compound, for applications in organic electronics.

| Device Type | Luminance Efficiency (cd/A) | External Quantum Efficiency (%) | CIE Chromaticity Coordinates (x, y) |

|---|---|---|---|

| Vacuum-Deposited | 3.64 | 4.61 | (0.151, 0.086) |

| Solution-Processed | 1.15 | 1.24 | (0.159, 0.105) |

Chemo/Fluoro-sensing Applications (e.g., as ligands in MOFs for sensing)

Luminescent Metal-Organic Frameworks (MOFs) have emerged as highly effective materials for chemical sensing. rsc.org These crystalline structures are built from metal ions or clusters linked by organic ligands. The photoluminescence of MOFs often arises from the organic linkers, which typically possess extended π-conjugated systems like anthracene. acs.org The interaction between an analyte and the MOF can cause a detectable change in its fluorescence, such as quenching or enhancement, allowing for sensitive and selective detection. rsc.org

The carboxylate group is a common functional group used for linking to metal centers in MOF synthesis. nih.gov Anthracene-based carboxylate ligands are therefore excellent candidates for building fluorescent MOFs for sensing applications. For example, MOFs constructed with various anthracene-based ligands have demonstrated high sensitivity and selectivity in detecting metal ions like Fe³⁺ and anions like Cr₂O₇²⁻ in aqueous solutions, as well as nitroaromatic compounds such as trinitrophenol (TNP), which is an explosive. acs.org The sensing mechanism relies on the quenching of the MOF's fluorescence upon interaction with these analytes.

While specific studies employing this compound as a ligand were not found, the proven success of other anthracene-based carboxylate ligands strongly suggests its suitability for this purpose. The combination of the fluorescent anthracene core and the carboxylate linking group in this compound provides the necessary components for designing MOF-based chemical sensors.

Building Blocks for Complex Organic Molecules with Tuned Optical Properties

In organic synthesis, the term "building block" refers to a molecule whose chemical structure can be incorporated into a larger, more complex molecule. Anthracene and its derivatives are considered valuable building blocks due to their rigid structure and rich photophysical properties. mdpi.com

Specifically, 9-substituted anthracenes are utilized in the synthesis of tailor-made reversible polymer systems. researchgate.net The [4+4] cycloaddition of the anthracene units can be used to form cross-linked networks that are thermally reversible, allowing for the creation of self-healing or degradable materials. researchgate.net Anthracene-9-carboxylic acid itself has been used as a crosslinker for polymers, where the resulting network can be decrosslinked by heating. researchgate.net

Furthermore, polyketone compounds featuring an anthracene skeleton have been described as powerful building blocks for synthesizing various organic functional materials, including N-doped polyaromatic hydrocarbons. nih.gov The phenylanthracene unit is also a key component in building blocks for fluorescent materials, with its rigid, planar structure providing enhanced electron-donating character and intense fluorescence. The combination of these functionalities in this compound makes it a promising, albeit complex, building block for the synthesis of new functional organic molecules with precisely tuned optical and electronic properties for a range of applications.

Q & A

Q. What synthetic methodologies are effective for preparing phenyl anthracene-9-carboxylate derivatives?

PAC derivatives, such as (E)-4-[(4-Nitrophenyl)diazenyl]this compound, are synthesized via DCC-mediated esterification of 9-anthracenecarboxylic acid with phenolic precursors in anhydrous dichloromethane. Post-reaction, insoluble byproducts are filtered, and the crude product is purified via silica gel column chromatography. Final characterization employs H-NMR, UV/Vis spectroscopy, and FTIR .

Q. How can the crystal structure of PAC derivatives be determined and analyzed?

Single-crystal X-ray diffraction (using instruments like Bruker SMART CCD) with SHELXTL software is standard for structural determination. For example, PAC derivatives exhibit weak C–H⋯O hydrogen bonds (2.55–2.57 Å) and dipole-driven head-to-tail packing (dipole moment: 7.6806 Debye). Refinement typically achieves R factors <0.05 .

Q. What characterization techniques validate the purity and structure of PAC derivatives?

Key methods include:

- H-NMR for confirming substituent integration.

- UV/Vis spectroscopy to assess π-conjugation (e.g., absorbance shifts due to nitro groups).

- X-ray crystallography for intermolecular interaction analysis .

Q. How do weak intermolecular interactions influence PAC crystal packing?

Weak C–H⋯O bonds (2.55–2.57 Å) and dipole-dipole interactions drive molecular alignment. For instance, O2 and O4 atoms in (E)-4-[(4-Nitrophenyl)diazenyl]phenyl PAC form hydrogen bonds with adjacent H26 and H17 atoms, stabilizing the lattice .

Advanced Research Questions

Q. What role does PAC play as an anion channel blocker in biological studies?

PAC (anthracene-9-carboxylate, A9C) inhibits chloride channels (e.g., in epithelial cells), altering lipid metabolism. At 5 mM, A9C reduces linoleic acid incorporation into phospholipids by 60–70% while increasing triacylglycerol synthesis by 50–100%. This method is used to study ion channel-dependent lipid trafficking .

Q. How can computational methods predict PAC’s electronic and structural properties?

Density-functional theory (DFT) with exact-exchange terms (e.g., Becke’s hybrid functionals) models thermochemical properties. Such approaches improve accuracy for atomization energies (average deviation: 2.4 kcal/mol) and dipole moments, aiding in understanding PAC’s optoelectronic behavior .

Q. What contradictions arise in PAC derivative synthesis and structural data?

Substituents like ethylamino ligands vs. nitro groups lead to divergent crystal packing. For example, (E)-4-[(4-Nitrophenyl)diazenyl]phenyl PAC lacks the ethylamino group found in similar compounds, resulting in distinct dihedral angles (82.94° vs. planar arrangements) and altered hydrogen-bond networks .

Q. How are PAC-metal complexes applied in materials science?

Tin(IV)-PAC complexes exhibit luminescent properties for OLEDs, while thallium(I)-PAC coordination polymers ([Tl(HO)(PAC)]) are studied for their unique crystal packing. These complexes are synthesized via carboxylate ligand exchange and characterized by X-ray diffraction .

Q. What mechanisms explain PAC’s interference with chloride channels in myotonia research?

PAC inhibits voltage-gated chloride channels, blocking taurine’s antimyotonic effects. Studies using 20,25-diazacholesterol-treated rats show PAC’s antagonism requires functional Cl channels, making it a tool to dissect channel-mediated therapeutic pathways .

Q. How do PAC derivatives serve as precursors for catalytic or optical materials?

Manganese-PAC complexes model catalase activity, while tin(IV)-PAC derivatives act as OLED precursors. Synthesis involves carboxylate ligand coordination, with optical properties (e.g., absorbance/emission peaks) analyzed via UV/Vis and fluorescence spectroscopy .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions and DCC coupling for esterification .

- Crystallography : Use SHELXTL for refinement and Mercury for visualization of weak interactions .

- Biological Assays : Apply A9C at 200–400 μM to study Cl-dependent processes .

- Computational Modeling : Hybrid DFT functionals (e.g., B3LYP) are recommended for electronic structure analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products